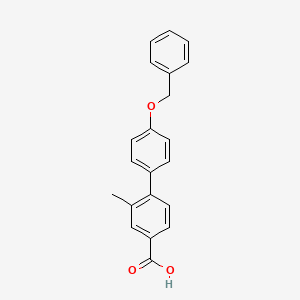

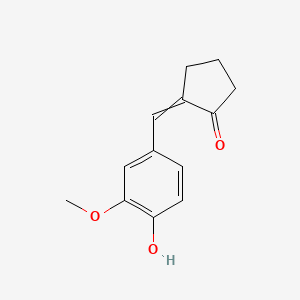

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

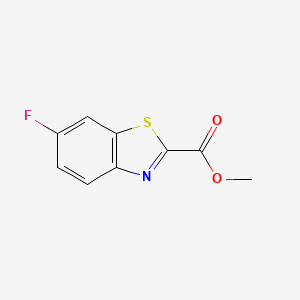

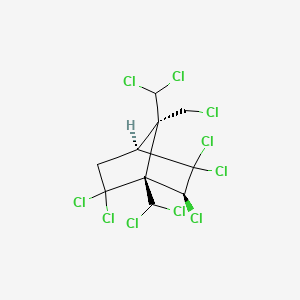

“4-(4-Benzyloxyphenyl)-3-methylbenzoic acid” is a para-substituted phenyl-acetic acid derivative . Its molecules exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a liquid crystal compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), was prepared and characterized . Another study reported the discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2 (1H)-ones as RORc inverse agonists .Applications De Recherche Scientifique

1. Chemical Synthesis and Reactions

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid and its derivatives play a significant role in the synthesis of various chemical compounds. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate involves reactions with m-chloroperbenzoic acid, leading to the formation of corresponding 3-aryl-2,4(1H,3H)-quinazolinediones (Azizian et al., 2000). Additionally, studies have shown that 4-methylbenzoic acid, a derivative, exhibits a planar structure and forms supramolecular assemblies through hydrogen bonding, indicating its utility in the formation of structured materials (Thanigaimani et al., 2013).

2. Material Sciences and Polymer Technology

In material sciences, benzoic acid and its substituted derivatives, including 4-methylbenzoic acid, have been used as dopants for polyaniline, a conducting polymer. These dopants influence the polymer's properties, such as its conductivity and thermal stability, opening doors for various applications in electronic devices and sensors (Amarnath & Palaniappan, 2005).

3. Pharmaceutical and Antimicrobial Studies

Compounds structurally related to 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid have shown potential in pharmaceutical research. For instance, derivatives of benzoic acid have been isolated from natural sources and demonstrated activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Deng et al., 2013).

4. Environmental and Analytical Applications

The study and analysis of environmental samples often involve compounds like 4-methylbenzoic acid. For example, analytical methods have been developed to measure the concentrations of environmental phenols like methylparaben, a derivative of p-hydroxybenzoic acid, in human milk, demonstrating the compound's relevance in environmental health and safety assessments (Ye et al., 2008).

Propriétés

IUPAC Name |

3-methyl-4-(4-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-15-13-18(21(22)23)9-12-20(15)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBXCSWWOJSHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692244 |

Source

|

| Record name | 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid | |

CAS RN |

167627-35-2 |

Source

|

| Record name | 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)

![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)